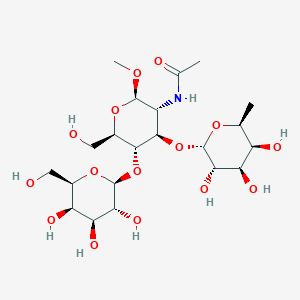

Lewis X Trisaccharide,Methyl Glycoside

Description

Properties

Molecular Formula |

C21H37NO15 |

|---|---|

Molecular Weight |

543.5 g/mol |

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-2-methoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C21H37NO15/c1-6-11(26)13(28)15(30)20(33-6)37-18-10(22-7(2)25)19(32-3)35-9(5-24)17(18)36-21-16(31)14(29)12(27)8(4-23)34-21/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25)/t6-,8+,9+,10+,11+,12-,13+,14-,15-,16+,17+,18+,19+,20-,21-/m0/s1 |

InChI Key |

RWKWUCRJWBOBDY-PQEMEVISSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)OC)NC(=O)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC)NC(=O)C)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Role of the Lewis X Trisaccharide: A Technical Guide for Researchers

Abstract

The Lewis X (LeX) trisaccharide, also known as CD15 or Stage-Specific Embryonic Antigen-1 (SSEA-1), is a crucial carbohydrate epitope involved in a myriad of biological processes, ranging from embryonic development and immune modulation to cell adhesion and cancer progression. While often studied as the precursor to the well-known selectin ligand, sialyl Lewis X (sLeX), the non-sialylated LeX structure possesses distinct and significant biological functions. This technical guide provides an in-depth exploration of the biological roles of the LeX trisaccharide, focusing on its function in developmental biology, cell adhesion, immunology, and oncology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Introduction: Structure and Biosynthesis of Lewis X

The Lewis X (LeX) antigen is a trisaccharide with the structure Galactose β1-4 (Fucose α1-3) N-acetylglucosamine (Galβ1-4[Fucα1-3]GlcNAc). It is classified as a type 2 chain Lewis antigen. The biosynthesis of LeX is a critical step in the formation of more complex glycans, including the potent selectin ligand, sialyl Lewis X (sLeX). The final step in LeX synthesis involves the addition of a fucose residue in an α(1,3)-linkage to an N-acetylglucosamine (GlcNAc) residue of a LacNAc (Galβ1-4GlcNAc) acceptor. This reaction is catalyzed by a family of α(1,3)-fucosyltransferases (FUTs).

Role in Developmental Biology: The SSEA-1 Epitope

One of the most well-characterized roles of LeX is in developmental biology, where it is famously known as Stage-Specific Embryonic Antigen-1 (SSEA-1).

Marker of Pluripotency and Neural Stem Cells

LeX is highly expressed on the surface of murine embryonic stem cells (ESCs) and is considered a hallmark of pluripotency in this species.[1][2] While not typically present on undifferentiated human ESCs, its expression is induced upon their conversion to a "naïve-like" state, suggesting it is a marker of a specific pluripotent state.[1][2]

In the developing central nervous system (CNS), LeX is a key marker for identifying and isolating neural stem and progenitor cells (NSPCs).[3] The LeX-positive subpopulation of cells isolated from the adult mouse subventricular zone (SVZ) contains the neural stem cells capable of forming neurospheres.[3] Quantitative analysis has shown that approximately 4% of acutely isolated SVZ cells are LeX-positive.[3]

Regulation of Neural Stem Cell Proliferation via Notch Signaling

LeX-carrying N-glycans are not merely markers but are functionally involved in maintaining the stemness of neural stem cells (NSCs). Research has demonstrated that these glycans actively participate in the proliferation of NSCs by modulating the Notch signaling pathway. The presence of LeX is linked to the expression of Musashi-1, an activator of the Notch pathway, which is crucial for preventing premature differentiation and maintaining the NSC pool.

Below is a diagram illustrating the proposed role of Lewis X in the Notch signaling pathway in neural stem cells.

Role in Cell Adhesion

The LeX trisaccharide is directly implicated in cell adhesion processes, distinct from the selectin-mediated adhesion of its sialylated counterpart.

Integrin-Mediated Substratum Adhesion

Studies have shown that the expression of LeX on the cell surface promotes cell adhesion to the substratum. This increased adhesion is mediated by integrins. While the precise mechanism is still under investigation, it is hypothesized that the fucosylation of integrin-associated proteins, such as basigin, by the addition of LeX enhances integrin-mediated cell-substratum adhesion. The glycosylation state of integrins is known to modulate their function, including ligand binding, cell spreading, and migration.[4][5]

The diagram below outlines the proposed mechanism of LeX-mediated integrin signaling.

Role in the Immune System

While sLeX is the primary selectin ligand for leukocyte rolling, the non-sialylated LeX (CD15) structure also plays a functional role in the immune system.

Phagocyte Activation and Adhesion

LeX is prominently expressed on human myeloid cells, particularly granulocytes. Cross-linking of the CD15 antigen on the surface of phagocytes with monoclonal antibodies has been shown to induce cellular activation, including a moderate release of intracellular calcium and a strong oxidative burst.[6] This suggests that LeX can function as a receptor capable of signal transduction, contributing to phagocyte activation during an immune response.[6]

Furthermore, antibodies against CD15 can increase neutrophil adhesion to the endothelium through a mechanism dependent on the leukocyte function-associated antigen-1 (LFA-1) integrin.[7] This indicates that LeX may play a role in modulating integrin-dependent firm adhesion of neutrophils.[7]

Role in Human Milk

LeX is present in human milk as a free oligosaccharide. It is suggested that these LeX-containing oligosaccharides contribute to the development of the infant's immune system. They may act as soluble receptor decoys, preventing pathogens from binding to the infant's gut epithelium. Additionally, LeX in human milk can bind to DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin), potentially modulating dendritic cell function and influencing the infant's immune responses.[8][9][10][11][12]

Role in Cancer

The expression of LeX is altered in many cancers, and its presence can have prognostic significance, sometimes independent of its sialylated form.

A Marker of Malignancy and Poor Prognosis

Increased expression of LeX has been observed in several types of cancer, including colorectal and certain thyroid carcinomas.[13][14][15] In colorectal cancer, the expression of LeX in tumor tissues has been identified as a prognostic variable associated with shorter survival times, separate from tumor stage and histological type.[13][14]

Association with Cancer Stem-Like Cells

Similar to its role in normal stem cells, LeX (SSEA-1) has been identified as a marker for cancer stem-like cells in various tumors, including those of the thyroid.[15] Flow cytometric analysis of anaplastic and papillary thyroid carcinoma cell lines revealed that a small subpopulation of cells expressing SSEA-1, potentially representing the cancer stem-like cell population.[15]

Quantitative Data

The expression of Lewis X varies significantly depending on the cell type and developmental or disease state. The following tables summarize available quantitative data.

Table 1: Expression of Lewis X (SSEA-1) in Stem and Progenitor Cells

| Cell Type | Species | Method | Percent Positive Cells | Reference |

| Acutely Isolated SVZ Cells | Mouse | FACS | ~4% | [3] |

| hESC-derived Hepatocyte-like Cells (Day 7) | Human | Flow Cytometry | ~8% | [16] |

| Naïve-like Converted iPSCs | Human | Immunocytochemistry | Increased Expression | [1][2] |

Table 2: Expression of Lewis X (SSEA-1/CD15) in Cancer Cells

| Cancer Type | Cell Line | Method | Percent Positive Cells | Reference |

| Anaplastic Thyroid Carcinoma | THJ-16T | Flow Cytometry | 5.4% | [15] |

| Anaplastic Thyroid Carcinoma | THJ-21T | Flow Cytometry | 2.8% | [15] |

| Papillary Thyroid Carcinoma | TPC1 | Flow Cytometry | 1.0% | [15] |

| Papillary Thyroid Carcinoma | BCP | Flow Cytometry | 0.1% | [15] |

| Metastatic High-Grade Serous Carcinoma | Patient Effusions | Immunohistochemistry | 89% (mostly <5% of cells) | [16] |

Note: Binding affinity data (e.g., Kd values) for Lewis X to its specific receptors are not widely reported in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Lewis X trisaccharide.

Protocol for Flow Cytometry Analysis of Cell Surface Lewis X (SSEA-1/CD15)

This protocol is for the detection and quantification of LeX expression on single-cell suspensions.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA, 0.1% sodium azide)

-

Primary Antibody: Anti-Lewis X/CD15/SSEA-1 monoclonal antibody (e.g., clone MMA, HI98, or MC-480), conjugated to a fluorophore (e.g., FITC, PE, APC).

-

Isotype Control: A matched immunoglobulin isotype control conjugated to the same fluorophore.

-

Fc Block (optional, for cells expressing Fc receptors like myeloid cells).

-

7-AAD or Propidium Iodide for viability staining.

-

FACS tubes (5 mL polystyrene tubes).

-

Flow cytometer.

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from cultured cells or tissues. Ensure a cell count of approximately 0.5-1 x 106 cells per sample.

-

Washing: Wash cells once with 2 mL of cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.

-

Fc Block (Optional): If using immune cells, resuspend the cell pellet in 100 µL of staining buffer containing an Fc blocking reagent. Incubate for 10-15 minutes on ice.

-

Primary Antibody Staining: Add the predetermined optimal concentration of the fluorophore-conjugated anti-LeX antibody and the corresponding isotype control to separate tubes. Vortex gently.

-

Incubation: Incubate the cells for 30 minutes on ice or at 4°C, protected from light.

-

Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube. Centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant. Repeat this wash step twice.

-

Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Viability Staining: Add a viability dye (e.g., 7-AAD) 5-10 minutes before analysis to exclude dead cells.

-

Data Acquisition: Analyze the samples on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-50,000) for statistical analysis.

-

Data Analysis: Gate on the live, single-cell population. Use the isotype control to set the negative gate and determine the percentage of LeX-positive cells and the Mean Fluorescence Intensity (MFI).

Protocol for Immunohistochemistry (IHC) of Lewis X in Paraffin-Embedded Tissues

This protocol allows for the visualization of LeX expression within the context of tissue architecture.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on charged slides.

-

Xylene and graded ethanol (B145695) series (100%, 95%, 70%).

-

Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).

-

Hydrogen Peroxide (3%) in methanol (B129727).

-

Blocking Buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).

-

Primary Antibody: Anti-Lewis X/CD15/SSEA-1 monoclonal antibody.

-

Biotinylated Secondary Antibody (e.g., goat anti-mouse IgM/IgG).

-

Streptavidin-HRP conjugate.

-

DAB (3,3'-Diaminobenzidine) substrate kit.

-

Hematoxylin counterstain.

-

Mounting medium.

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 10 minutes).

-

Rehydrate through a graded series of ethanol: 100% (2 x 5 min), 95% (1 x 3 min), 70% (1 x 3 min).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in Sodium Citrate buffer and heat in a steamer or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature (approx. 20 minutes).

-

Rinse in PBS (3 x 5 minutes).

-

-

Peroxidase Block:

-

Incubate slides in 3% H2O2 in methanol for 15 minutes to quench endogenous peroxidase activity.

-

Rinse in PBS (3 x 5 minutes).

-

-

Blocking:

-

Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-LeX antibody to its optimal concentration in the blocking buffer.

-

Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides in PBS (3 x 5 minutes).

-

Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Rinse slides in PBS (3 x 5 minutes).

-

Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Rinse slides in PBS (3 x 5 minutes).

-

-

Chromogen Development:

-

Incubate slides with DAB solution until the desired brown color intensity is reached (monitor under a microscope).

-

Rinse with distilled water.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with Hematoxylin.

-

Rinse in running tap water.

-

Dehydrate through graded ethanol and clear in xylene.

-

Coverslip with permanent mounting medium.

-

Conclusion and Future Directions

The Lewis X trisaccharide is a glycan of profound biological importance. Its role as the SSEA-1 antigen is fundamental to developmental biology, serving as both a marker and a functional regulator of stem cell fate through pathways such as Notch signaling. Beyond development, LeX contributes to cellular adhesion via integrin modulation and participates in immune responses by activating phagocytes and mediating neutrophil adhesion. In oncology, its expression is a significant prognostic indicator and a marker for cancer stem-like cells.

Future research should aim to elucidate the specific binding partners of LeX in various contexts, particularly in integrin-mediated adhesion, to better understand the molecular mechanisms of its function. Quantifying the binding affinities and kinetics will be crucial for designing therapeutic interventions. Furthermore, exploring the functional consequences of non-sialylated LeX expression in cancer metastasis, independent of sLeX, could unveil new targets for anti-cancer therapies. The continued investigation into the roles of LeX will undoubtedly provide deeper insights into the complex language of glycans in health and disease.

References

- 1. Increased Expression of Cell Surface SSEA-1 is Closely Associated with Naïve-Like Conversion from Human Deciduous Teeth Dental Pulp Cells-Derived iPS Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increased Expression of Cell Surface SSEA-1 is Closely Associated with Naïve-Like Conversion from Human Deciduous Teeth Dental Pulp Cells-Derived iPS Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LeX/ssea-1 is expressed by adult mouse CNS stem cells, identifying them as nonependymal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycosylation and Integrin Regulation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Integrin-mediated Signaling and Its Regulation by N-glycans [glycoforum.gr.jp]

- 6. Activation of human phagocytes through carbohydrate antigens (CD15, sialyl-CD15, CDw17, and CDw65) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CD15 antibodies increase neutrophil adhesion to endothelium by an LFA-1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for Lewis X trisaccharide (HMDB0006568) [hmdb.ca]

- 9. Human Milk Oligosaccharides and Immune System Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Milk Oligosaccharides and Immune System Development [digibug.ugr.es]

- 11. Human Milk Oligosaccharides and Lewis Blood Group: Individual High-Throughput Sample Profiling to Enhance Conclusions From Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. STAGE SPECIFIC EMBRYONIC ANTIGEN-1 (SSEA-1) EXPRESSION IN THYROID TISSUES - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Unraveling the Three-Dimensional Puzzle: A Technical Guide to the Structure and Conformation of Lewis X Methyl Glycoside

For Researchers, Scientists, and Drug Development Professionals

The Lewis X (Lex) trisaccharide, a crucial carbohydrate antigen involved in a myriad of biological recognition events, including cell adhesion, immune responses, and cancer metastasis, presents a fascinating case study in conformational complexity. Its biological activity is intrinsically linked to its three-dimensional structure. This technical guide provides an in-depth exploration of the conformational landscape of the Lewis X methyl glycoside (β-D-Gal-(1→4)-[α-L-Fuc-(1→3)]-β-D-GlcNAc-OMe), summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying structural relationships.

The Conformational Landscape: A Quantitative Overview

The conformation of the Lewis X trisaccharide is primarily defined by the torsion angles of its two glycosidic linkages: the β(1→4) linkage between galactose (Gal) and N-acetylglucosamine (GlcNAc), and the α(1→3) linkage between fucose (Fuc) and GlcNAc. These rotations, denoted by the dihedral angles φ and ψ, dictate the overall shape of the molecule. Extensive research, combining Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations, has revealed a predominant low-energy conformation.[1]

Molecular dynamics simulations, utilizing the GLYCAM 06 force field within the AMBER10 program package, have been instrumental in mapping the conformational energy landscape of the Lewis X trisaccharide methyl glycoside.[2] These simulations, typically run for 10 nanoseconds at 300 K in an explicit water model, reveal the most energetically favorable orientations of the sugar rings.[2]

A key finding from these computational studies is the existence of a principal low-energy conformation characterized by stacking between the fucose and galactose rings.[1] The preferred glycosidic torsion angles that define this stable conformation are summarized in the table below.

| Glycosidic Linkage | Torsion Angle | Definition | Value (degrees) |

| Gal(β1-4)GlcNAc | φ | O5Gal-C1Gal-O4GlcNAc-C4GlcNAc | ~ -80 |

| ψ | C1Gal-O4GlcNAc-C4GlcNAc-C3GlcNAc | ~ -110 | |

| Fuc(α1-3)GlcNAc | φ | O5Fuc-C1Fuc-O3GlcNAc-C3GlcNAc | ~ 50 |

| ψ | C1Fuc-O3GlcNAc-C3GlcNAc-C2GlcNAc | ~ -150 |

Table 1: Predominant Glycosidic Torsion Angles of Lewis X Methyl Glycoside Determined from Molecular Dynamics Simulations.[2]

Experimental Protocols: Probing the Conformation

The determination of the three-dimensional structure of Lewis X methyl glycoside relies on a synergistic approach of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy using Residual Dipolar Couplings (RDCs)

NMR spectroscopy is a powerful tool for elucidating the conformation of oligosaccharides in solution. The measurement of residual dipolar couplings (RDCs) in a partially oriented medium provides long-range structural information that is crucial for defining the relative orientation of the monosaccharide units.[1][3]

Detailed Protocol:

-

Sample Preparation:

-

Purchase Lewis X trisaccharide β-methyl glycoside from a reputable supplier (e.g., Toronto Research Chemicals, Inc.).[1]

-

Perform a deuterium (B1214612) exchange by lyophilizing the sample from D2O three times.[1]

-

Dissolve approximately 10 mg of the dried oligosaccharide in 0.25 mL of D2O.[1]

-

Prepare a bicelle stock solution (e.g., a mixture of DHPC and DMPC) for partial alignment.

-

Add 0.25 mL of the bicelle stock solution to the oligosaccharide solution to achieve a final bicelle concentration of approximately 7.5%.[1]

-

Homogenize the sample by vortexing, followed by several cycles of heating to 40°C and cooling on ice.[1]

-

-

NMR Data Acquisition:

-

Acquire a series of 2D NMR experiments, including t1-coupled gradient Heteronuclear Single Quantum Coherence (gHSQC) experiments, at different temperatures (e.g., 20°C and 35°C) to measure the one-bond 1H-13C residual dipolar couplings.[1] The difference in the splitting of the signals between the isotropic and aligned phases provides the RDC value.

-

-

Data Analysis:

-

Process the NMR data using appropriate software (e.g., Origin 6.0).[1]

-

Define the glycosidic dihedral angles according to the IUPAC heavy-atom convention (φ: O5—C1—O1—Cx and ψ: C1—O1—Cx—C(x-1)).[1]

-

Compare the experimental RDC values with theoretical values calculated from a large number of model structures generated by computer simulations (e.g., Monte Carlo simulations).[1][3]

-

Utilize a program that rapidly calculates the difference between theoretical and experimental dipolar couplings to identify the model structure that best fits the experimental data.[1]

-

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the conformational landscape of Lewis X methyl glycoside, complementing the time-averaged structural information from NMR.

Detailed Protocol:

-

System Setup:

-

Construct the initial coordinates and parameters of the Lewis X trisaccharide methyl glycoside using a carbohydrate builder tool such as the "Glycam Biomolecule Builder".[2]

-

Use the AMBER10 program package for the simulation.[2]

-

Employ the GLYCAM 06 force field, which is specifically parameterized for carbohydrates.[2]

-

-

Minimization and Solvation:

-

Perform an initial energy minimization of the starting structure using a combination of steepest descent (1,000 steps) and conjugate gradient (1,000 steps) methods.[2]

-

Solvate the minimized structure in an explicit water box (e.g., with an 8 Å buffer) using a water model like TIP3P. The number of water molecules for the trisaccharide is approximately 569.[2]

-

-

Equilibration and Production Run:

-

Carry out the MD simulation using the SANDER module of AMBER.[2]

-

Constrain all bonds involving hydrogen atoms using the SHAKE algorithm.[2]

-

Employ periodic boundary conditions and a cutoff of 8 Å for non-bonded interactions.

-

Maintain a constant temperature of 300 K and a constant pressure of 1 atm.[2]

-

Run the production simulation for at least 10 nanoseconds with a 2 fs time step.[2]

-

-

Trajectory Analysis:

-

Use the PTRAJ module of AMBER10 to analyze the trajectory data.[2]

-

Calculate conformational properties such as root-mean-square deviation (RMSD), hydrogen bonding patterns, and the distribution of glycosidic torsion angles (φ and ψ).

-

Generate relaxed conformational energy maps by plotting the potential energy as a function of the φ and ψ torsion angles to identify the low-energy conformers.[2]

-

Visualizing the Structure and Workflow

Graphical representations are essential for understanding the complex relationships in the structure and analysis of Lewis X methyl glycoside.

Caption: Chemical structure of Lewis X methyl glycoside.

Caption: Workflow for conformational analysis of Lewis X.

Caption: Glycosidic torsion angles in Lewis X.

References

The Role of Lewis X Trisaccharide in Cell-Cell Recognition: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Lewis X (LeX) trisaccharide and its pivotal role in mediating cell-cell recognition. Particular focus is placed on its sialylated form, Sialyl Lewis X (sLeX), a critical ligand in physiological and pathological processes, including immune response, inflammation, and cancer metastasis. This document outlines the molecular interactions, signaling pathways, and quantitative data associated with LeX/sLeX, and provides detailed protocols for key experimental methodologies.

Core Concepts in Lewis X-Mediated Cell Recognition

The Lewis X (LeX) trisaccharide, with the structure Galβ1-4(Fucα1-3)GlcNAc, is a fundamental carbohydrate motif found on the surface of various cells. While LeX itself has roles in developmental processes such as B cell maturation and neurite outgrowth, its function in cell-cell adhesion is magnified exponentially upon sialylation.[1] The addition of a sialic acid residue, typically via an α2-3 linkage to the galactose, forms the tetrasaccharide Sialyl Lewis X (sLeX). This modification transforms the molecule into a high-affinity ligand for the selectin family of C-type lectins.[2][3]

The selectin family—comprising E-selectin (endothelial), P-selectin (platelet and endothelial), and L-selectin (leukocyte)—are adhesion molecules that govern the initial tethering and rolling of leukocytes on the vascular endothelium, a prerequisite for their extravasation to sites of inflammation.[2][4] A similar mechanism is co-opted by metastatic cancer cells, which express high levels of sLeX to facilitate their adhesion to the endothelium and subsequent invasion into distant tissues.[2]

Quantitative Analysis of Lewis X and Sialyl Lewis X Binding to Selectins

The binding of LeX and sLeX to selectins is a low-affinity, high-avidity interaction characterized by rapid on- and off-rates, which is ideal for mediating the transient adhesions required for cell rolling under shear flow. The affinity of these interactions is critically dependent on the presence of the sialic acid and fucose residues on the sLeX structure. The non-sialylated LeX trisaccharide exhibits significantly weaker binding.

Quantitative binding data, primarily derived from Surface Plasmon Resonance (SPR) and competitive inhibition assays, are summarized below. It is important to note that precise Kd values can vary based on the experimental setup, the specific glycoprotein (B1211001) scaffold presenting the carbohydrate, and any additional modifications like sulfation.

| Ligand | Receptor | Kd (Dissociation Constant) | IC50 (Inhibition Concentration) | Method | Reference |

| sLeX analogue (TBC1269) | P-selectin | ~111.4 µM | - | SPR | [5][6] |

| Sialyl Lewis X (sLeX) | E-selectin | - | 750 +/- 20 µM | Competitive Binding Assay | [7] |

| Sialyl Lewis a (sLea) | E-selectin | - | 220 +/- 20 µM | Competitive Binding Assay | [7] |

| Amino-substituted sLea | E-selectin | - | 21 +/- 3 µM | Competitive Binding Assay | [7] |

Note: Data for direct binding of the unmodified Lewis X trisaccharide to selectins is sparse in the literature, reflecting its significantly lower affinity compared to the sialylated form.

Molecular Pathways and Visualizations

Biosynthesis of Lewis X and Sialyl Lewis X

The synthesis of LeX and sLeX is a multi-step enzymatic process involving specific glycosyltransferases. The presence and activity of these enzymes dictate the cell's surface glycan profile. The core pathway involves the action of fucosyltransferases (FUTs) and sialyltransferases (STs).

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. news-medical.net [news-medical.net]

- 5. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Higher-affinity oligosaccharide ligands for E-selectin - PMC [pmc.ncbi.nlm.nih.gov]

The Lewis X Antigen: A Technical Guide to its Natural Occurrence in Human Tissues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, expression, and biological significance of the Lewis X (LeX) antigen, also known as CD15 or Stage-Specific Embryonic Antigen-1 (SSEA-1). LeX and its sialylated form, sialyl-Lewis X (sLeX), are crucial carbohydrate epitopes involved in a wide array of biological processes, from embryonic development and immune responses to cancer progression and metastasis. This document summarizes quantitative expression data, details key experimental protocols for its detection, and visualizes associated signaling pathways and workflows.

Introduction to Lewis X Antigen

The Lewis X antigen is a trisaccharide carbohydrate structure [Galβ1-4(Fucα1-3)GlcNAc] found on the terminus of N-linked glycans on glycoproteins and glycolipids.[1] It is a critical mediator of cell-cell recognition and adhesion.[2] Its sialylated counterpart, sLeX, is a primary ligand for selectins (E-selectin and P-selectin), a family of adhesion molecules expressed on endothelial cells and platelets. This interaction is fundamental to the recruitment of leukocytes to sites of inflammation and is pathologically co-opted by cancer cells to facilitate metastasis.[3]

Tissue Distribution of Lewis X Antigen

The expression of Lewis X is dynamically regulated and varies significantly between normal and pathological tissues, as well as during different developmental stages.

Normal Tissues

In healthy adult tissues, Lewis X expression is observed in:

-

Immune System : LeX is abundantly expressed on the surface of myeloid cells, particularly neutrophils and monocytes, where it plays a role in adhesion and migration.[2] The sialylated form, sLeX, is found on subsets of T lymphocytes and natural killer cells, often marking memory-phenotype cells.[4]

-

Epithelial Tissues : It is present in various normal epithelia, including the colon, breast, and oral mucosa, often displaying an apical membrane staining pattern.[5][6] In the stomach, LeX is typically found in the deep glands.[7]

-

Nervous System : LeX is expressed during the development of the brain and retina.[8][9]

-

Reproductive Tissues : sLeX is involved in sperm-egg binding and is expressed in the endometrium in a cycle-dependent manner, peaking during the window of embryo implantation.[10]

-

Embryonic Development : As SSEA-1, LeX is a well-established marker for pluripotent embryonic stem cells and is crucial for cell adhesion during early embryogenesis.[8][10]

Cancer Tissues

The expression of LeX and sLeX is frequently altered in malignancy, a phenomenon known as aberrant glycosylation.

-

Overexpression : Increased expression is a hallmark of many cancers, including adenocarcinomas of the colon, stomach, lung, and pancreas, as well as breast and head and neck squamous cell carcinomas.[6][7][8][11]

-

Prognostic Significance : High expression of sLeX, in particular, often correlates with increased tumor grade, lymph node involvement, metastasis, and overall poor patient prognosis.[12] However, in some cases, such as head and neck cancer, LeX expression has been paradoxically associated with a better outcome.[8]

Data Presentation: Quantitative Expression of Lewis X

The expression of Lewis X and sialyl-Lewis X in tissues is most commonly quantified using immunohistochemistry (IHC). A semi-quantitative scoring system, often called an Immunoreactive Score (IRS), is typically used. This score is calculated by multiplying the staining intensity (e.g., 0=none, 1=weak, 2=moderate, 3=strong) by the percentage of positively stained cells.

| Tissue Type | Antigen | Expression Level/Pattern | Scoring Method Example | Reference(s) |

| Normal Tissues | ||||

| Normal Colonic Mucosa | Lewis X | Detected throughout the normal colon. | - | [6] |

| Normal Breast Epithelium | Lewis X | High percentage of positivity in benign breast disease (65-92% depending on lesion type). | - | [9] |

| Normal Gastric Mucosa | Lewis X | Detected in deep glands. | - | [7] |

| Normal Oral Mucosa | Lewis X | Positive reaction in intermediate and upper layers. | Staining intensity (0-3) and percentage of positive cells (0: ≤5%, 1: 6-50%, 2: >50%). | [8] |

| Placental Villi (Syncytiotrophoblast) | Lewis X / sLeX | Significantly higher in normal pregnancies compared to miscarriages. | Immunoreactive Score (IRS). | [10] |

| Cancer Tissues | ||||

| Head & Neck Squamous Cell Carcinoma | Lewis X | 43% (34/79) of tumor samples were positive. | Staining intensity (0-3) and percentage of positive cells (0: ≤5%, 1: 6-50%, 2: >50%). | [8][9] |

| Head & Neck Squamous Cell Carcinoma | sialyl-Lewis X | 14% (11/79) of tumor samples were positive. | Staining intensity (0-3) and percentage of positive cells (0: ≤5%, 1: 6-50%, 2: >50%). | [8] |

| Invasive Breast Cancer | sialyl-Lewis X | Associated with ER-negative status, high histological grade, and lymph node involvement. | Score = Intensity (0-3) x Percentage of positive tumor cells (0-100%). | [12] |

| Gastric Pathology (Chronic Gastritis) | sialyl-Lewis X | Strong staining intensity is significantly associated with gastric pathology. | Intensity graded as strong or weak/negative. Distribution as superficial (<50%) or deep (≥50%). | [11] |

Experimental Protocols

Accurate detection of the Lewis X antigen is critical for research and clinical diagnostics. Immunohistochemistry and flow cytometry are the most common techniques employed.

Immunohistochemistry (IHC) for Lewis X (CD15) in FFPE Tissues

This protocol provides a general framework for the detection of Lewis X in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

- Heat slides in an oven or on a heating plate at 60-65°C for 30-60 minutes to melt the paraffin (B1166041).[13]

- Immerse slides in two changes of xylene (or a xylene substitute) for 5 minutes each to remove paraffin.[13]

- Rehydrate the tissue sections by sequential immersion in graded ethanol (B145695) solutions: 100% (2x, 3 min each), 95% (1x, 3 min), 70% (1x, 3 min).[13][14]

- Rinse thoroughly with distilled or deionized water.[15]

2. Antigen Retrieval:

- Heat-Induced Epitope Retrieval (HIER) is typically required.

- Immerse slides in a suitable antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or Tris-EDTA, pH 9.0).[13][16]

- Heat the solution with slides using a steamer, microwave, or pressure cooker at 95-100°C for 20-30 minutes.[13][15] Avoid boiling.

- Allow the slides to cool down to room temperature in the retrieval buffer (approx. 20-30 minutes).[16][17]

- Rinse slides in a wash buffer (e.g., PBS or TBS with 0.05% Tween-20).[13]

3. Staining Procedure:

- Peroxidase Block: Incubate sections in 3% hydrogen peroxide (H₂O₂) for 5-10 minutes to block endogenous peroxidase activity. Rinse with wash buffer.[13][17]

- Blocking: Block non-specific antibody binding by incubating sections with a protein block solution (e.g., 10% normal serum from the same species as the secondary antibody) for 1 hour at room temperature.[17]

- Primary Antibody: Incubate sections with the primary antibody against Lewis X/CD15 (e.g., clone ICRF29-2) diluted in antibody diluent.[1] Incubation is typically for 1 hour at room temperature or overnight at 4°C.[15][16]

- Detection System: Wash slides thoroughly. Apply a horseradish peroxidase (HRP)-conjugated secondary antibody or a polymer-based detection system (e.g., Bond Polymer Refine Detection) and incubate for 30-60 minutes.[13][15]

- Chromogen: Wash slides. Apply a chromogen solution such as DAB (3,3'-Diaminobenzidine) and incubate until the desired brown color intensity develops (typically 5-10 minutes).[13][15]

- Counterstaining: Rinse slides in water. Counterstain with Hematoxylin (B73222) for 1-2 minutes to stain cell nuclei blue.[13]

- Dehydration and Mounting: "Blue" the hematoxylin in tap water. Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) and clear in xylene. Mount a coverslip using a permanent mounting medium.[13]

Flow Cytometry for Lewis X (CD15) on Human Leukocytes

This protocol is for the detection of Lewis X on immune cells from peripheral blood.

1. Cell Preparation:

- Collect whole blood in an anticoagulant tube (e.g., EDTA).

- Aliquot 100 µL of whole blood into a flow cytometry tube.[18]

2. Staining:

- (Optional) Block non-specific binding with mouse serum for 5 minutes.[18]

- Add the fluorochrome-conjugated anti-CD15 antibody (and other markers for multi-color analysis) to the tube. Use an isotype-matched control antibody in a separate tube.

- Vortex gently and incubate for 15-30 minutes at room temperature in the dark.[18]

3. Red Blood Cell (RBC) Lysis:

- Add 2 mL of an RBC lysis buffer (e.g., Versa-Lyse) and incubate for at least 10-20 minutes at room temperature.[18]

4. Washing and Fixation (Optional, for Lyse/Wash protocols):

- Centrifuge the cells, aspirate the supernatant, and wash with a suitable buffer (e.g., PBS with 1% albumin).[18]

- Resuspend the cell pellet in a small volume of buffer, with or without a fixative like 1% paraformaldehyde.[18]

5. Data Acquisition:

- Acquire the samples on a flow cytometer.

- Gate on the granulocyte and/or monocyte populations based on their forward and side scatter (FSC/SSC) properties.

- Analyze the expression of CD15 within the gated populations.[2]

Mandatory Visualizations

Signaling and Adhesion Pathway

The sLeX antigen on circulating cells (leukocytes or tumor cells) is a key ligand for E-selectin on endothelial cells, initiating cell rolling and adhesion, which is a critical step in both inflammatory cell extravasation and cancer metastasis.

Caption: sLeX-E-Selectin mediated cell adhesion cascade.

Experimental Workflow

The following diagram illustrates the major steps in a typical immunohistochemistry (IHC) protocol for detecting Lewis X in FFPE tissue samples.

References

- 1. CD15/Lewis X Antibody (ICRF29-2) [Unconjugated] (MAB7368): Novus Biologicals [novusbio.com]

- 2. Lewis x/CD15 expression in human myeloid cell differentiation is regulated by sialidase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Immunohistochemical expression of sialyl-Lewis antigens in lung cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Lewis x is highly expressed in normal tissues: a comparative immunohistochemical study and literature revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Expression of Lewisa, Lewisb, Lewisx, Lewisy, siayl-Lewisa, and sialyl-Lewisx blood group antigens in human gastric carcinoma and in normal gastric tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Expression of the Carbohydrate Lewis Antigen, Sialyl Lewis A, Sialyl Lewis X, Lewis X, and Lewis Y in the Placental Villi of Patients With Unexplained Miscarriages [frontiersin.org]

- 11. Patterns of sialyl-Lewis X expression predict gastric histopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery-sci.com [discovery-sci.com]

- 14. sysy.com [sysy.com]

- 15. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]

- 16. FFPE Immunofluorescence Protocol | IHC Staining of FFPE Tissue | Bio-Techne [bio-techne.com]

- 17. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. A Method for Identification and Analysis of Non-Overlapping Myeloid Immunophenotypes in Humans - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Lewis X: A Technical Guide for Researchers

Executive Summary

The Lewis X (Lex) trisaccharide, also known as CD15 or SSEA-1, is a crucial carbohydrate antigen involved in a myriad of biological processes, including cell adhesion, immune responses, and cancer metastasis. Its synthesis is a highly regulated enzymatic cascade within the Golgi apparatus. This technical guide provides an in-depth overview of the Lex biosynthesis pathway, featuring quantitative enzymatic data, detailed experimental protocols, and visual representations of the involved processes to facilitate a comprehensive understanding for researchers in glycobiology and drug development.

The Lewis X Biosynthesis Pathway

The synthesis of the Lewis X trisaccharide, with the structure Galβ1-4[Fucα1-3]GlcNAc-R, is a multi-step process involving the sequential action of several glycosyltransferases. The core of this pathway is the fucosylation of a precursor N-acetyllactosamine (LacNAc) chain.

The biosynthesis can be summarized in the following key steps:

-

Synthesis of the Type 2 LacNAc Precursor: The pathway initiates with the formation of the Type 2 N-acetyllactosamine (Galβ1-4GlcNAc) disaccharide. This occurs through the action of a β-1,4-galactosyltransferase (β4GalT), which transfers a galactose residue from the donor substrate UDP-galactose to a terminal N-acetylglucosamine (GlcNAc) residue on a growing glycan chain.

-

Fucosylation of the LacNAc Precursor: The final and defining step in Lex synthesis is the addition of a fucose residue to the N-acetylglucosamine of the LacNAc disaccharide. This reaction is catalyzed by an α-1,3-fucosyltransferase (FUT), which transfers a fucose from the donor substrate GDP-fucose. Several FUT isoenzymes, including FUT3, FUT4, FUT5, FUT6, and FUT9, are capable of synthesizing the Lex structure, each with distinct substrate specificities and kinetic properties.[1]

The overall pathway is depicted in the following diagram:

Quantitative Data on Key Enzymes

The efficiency and specificity of Lewis X biosynthesis are governed by the kinetic properties of the involved glycosyltransferases. The following tables summarize key quantitative data for these enzymes.

Table 1: Kinetic Parameters of β-1,4-Galactosyltransferases (β4GalT) for LacNAc Synthesis

| Enzyme | Substrate | Km | Source Organism | Reference |

| β4GalT I | N-acetylglucosamine | 0.6 mM | Human | [2] |

| β4GalT I | UDP-Galactose | 48 µM | Human | [2] |

| β4GalT V | N-acetylglucosamine | 33 mM | Human | [2] |

| β4GalT V | UDP-Galactose | 41 µM | Human | [2] |

| Recombinant β4GalT | Agalacto-poly-N-acetyllactosamine | 170 µM | Human (in E. coli) | [3] |

| Recombinant β4GalT | Lacto-N-triose II | 190 µM | Human (in E. coli) | [3] |

| Recombinant β4GalT | Lacto-N-triaosylceramide | 830 µM | Human (in E. coli) | [3] |

Table 2: Kinetic Parameters of α-1,3-Fucosyltransferases (FUTs) for Lewis X Synthesis

| Enzyme | Acceptor Substrate | Km (Acceptor) | Km (GDP-Fucose) | Source Organism | Reference |

| FUT3 | β-D-Gal-(1->3)-β-D-GlcNAc-OR | 1 mM | Not specified | Human | [4] |

| FUT3 | Fucα1->2Galβ1->3GlcNAcβ-OR | 0.10 mM | Not specified | Human | [4] |

| FUT3 | NeuAcα2->3Galβ1->3GlcNAcβ-OR | 0.58 mM | Not specified | Human | [4] |

| FUT9 | Lacto-N-neotetraose (LNnT) | Not specified | 0.02 mM - 0.2 mM range tested | Human | [5] |

Note: "R" in the acceptor substrate denotes a linker or the rest of the glycan chain.

Table 3: Intracellular Concentrations of Donor Substrates

| Donor Substrate | Cell Type/Organism | Concentration Range | Reference |

| UDP-Galactose | Lactococcus lactis | ~0.1 - 0.5 µmol/g (dry weight) | [6] |

| UDP-N-acetylglucosamine | Lactococcus lactis | ~0.2 - 1.0 µmol/g (dry weight) | [6] |

| UDP-N-acetylglucosamine | Cultured Mammalian Cells | 60 - 520 pmol/106 cells | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Lewis X biosynthesis pathway.

N-Acetylglucosaminyltransferase (GnT) Activity Assay

This protocol is adapted for assaying GnT-III, which can be modified for other GnTs involved in precursor synthesis.

Materials:

-

2x GnT-III reaction buffer: 250 mM MES-NaOH buffer (pH 6.25), 40 mM UDP-GlcNAc, 20 mM MnCl2, 400 mM N-acetylglucosamine, 1% (w/v) Triton X-100.

-

100 µM Pyridylaminated (PA)-agalacto-biantennary sugar chain (PA-GnGnbi) as acceptor substrate.

-

Crude enzyme extract from cells or tissues.

Procedure:

-

Prepare crude enzyme extracts from tissues by homogenizing in 10 mM Tris-HCl (pH 7.4) with 0.25 M sucrose (B13894) and protease inhibitors. For cultured cells, sonicate cell pellets in ice-chilled PBS.

-

Set up the reaction mixture in a final volume of 10 µL:

-

5 µL of 2x GnT-III reaction buffer

-

1 µL of 100 µM PA-GnGnbi

-

4 µL of enzyme extract

-

-

Incubate the reaction at 37°C for an appropriate time (e.g., 1-16 hours).

-

Stop the reaction by adding 40 µL of water and boiling for 3 minutes.

-

Analyze the product formation by reversed-phase HPLC with a fluorescence detector to separate and quantify the PA-labeled product.[8][9]

β-1,4-Galactosyltransferase (β4GalT) Activity Assay

Materials:

-

Reaction Buffer: 25 mM sodium cacodylate (pH 7.4), 10 mM MnCl2.

-

UDP-Galactose (UDP-Gal) solution (e.g., 200 µM).

-

Pyridylamino-labeled acceptor substrate (e.g., GlcNAc2Man3GlcNAc2-PA, 100 nM).

-

Enzyme source (recombinant or purified β4GalT).

Procedure:

-

Prepare the reaction mixture containing the enzyme, reaction buffer, UDP-Gal, and the PA-labeled acceptor substrate.

-

Incubate the reaction at 37°C. Optimal incubation times should be determined empirically but can range from 2 to 24 hours.

-

Terminate the reaction by heat inactivation or addition of EDTA.

-

Analyze the reaction products by HPLC to separate the galactosylated product from the unreacted acceptor.[10]

α-1,3-Fucosyltransferase (FUT) Activity Assay

Materials:

-

Reaction Buffer: 20 mM HEPES (pH 7.4).

-

0.1% Triton X-100 for enzyme solubilization.

-

GDP-Fucose solution (e.g., 75 µM).

-

Pyridylaminated (PA)-sugar acceptor (e.g., PA-N-acetyllactosamine).

-

Enzyme source (cell lysate or recombinant FUT).

Procedure:

-

Prepare the enzyme source by solubilizing FUT-expressing cells in 20 mM HEPES (pH 7.4) with 0.1% Triton X-100 via sonication.

-

Set up the reaction mixture with the enzyme, GDP-fucose, and the PA-sugar acceptor in the reaction buffer.

-

Incubate at 37°C for 2 hours.

-

Stop the reaction and analyze the supernatant by HPLC on a TSK-gel ODS-80TS column to separate and quantify the fucosylated product.

Chemoenzymatic Synthesis of Lewis X Trisaccharide

This one-pot reaction provides an efficient method for synthesizing Lex derivatives.

Materials:

-

Tris-HCl buffer (100 mM, pH 7.5).

-

L-fucose or its analogs.

-

2-azidoethyl N-acetyllactosamine (acceptor).

-

ATP and GTP.

-

MnSO4 (20-40 mM).

-

Inorganic pyrophosphatase.

-

L-fucokinase/GDP-fucose pyrophosphorylase (FKP).

-

α-1,3-fucosyltransferase.

Procedure:

-

Combine L-fucose, 2-azidoethyl N-acetyllactosamine, ATP, GTP, MnSO4, inorganic pyrophosphatase, FKP, and α-1,3-fucosyltransferase in Tris-HCl buffer.

-

Incubate the reaction mixture at 37°C for 2-3 hours with vigorous shaking.

-

Monitor the reaction progress by TLC or mass spectrometry.

-

Purify the resulting Lex trisaccharide derivative using appropriate chromatographic techniques.[11]

Mandatory Visualizations

Experimental Workflow for Studying Lewis X Biosynthesis

The following diagram illustrates a typical experimental workflow for investigating the biosynthesis of Lewis X.

References

- 1. Distinct human α(1,3)-fucosyltransferases drive Lewis-X/sialyl Lewis-X assembly in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differences in N-acetyllactosamine synthesis between beta-1,4-galactosyltransferases I and V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic study of human beta-1,4-galactosyltransferase expressed in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. Structural basis for Lewis antigen synthesis by the α1,3-fucosyltransferase FUT9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [Enzyme assay of N-acetylglucosaminyltransferase III (GnT-III)]:Glycoscience Protocol Online Database [jcggdb.jp]

- 9. Enzyme assay of N-acetylglucosaminyltransferase-III (GnT-III, MGAT3) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Stable expression of human β1,4-galactosyltransferase in plant cells modifies N-linked glycosylation patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

Lewis X: A Critical Tumor-Associated Carbohydrate Antigen in Cancer Progression and Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Lewis X (LeX) antigen, also known as CD15 or Stage-Specific Embryonic Antigen-1 (SSEA-1), and its sialylated form, sialyl Lewis X (sLeX), are tumor-associated carbohydrate antigens (TACAs) critically involved in cancer progression. Overexpressed in a variety of adenocarcinomas, these glycans play a pivotal role in the metastatic cascade by mediating the adhesion of circulating tumor cells to the vascular endothelium, a crucial step for extravasation and the formation of secondary tumors. Furthermore, LeX is increasingly recognized as a marker for cancer stem cells (CSCs), the subpopulation of tumor cells responsible for initiation, metastasis, and recurrence. This technical guide provides an in-depth overview of the biosynthesis of LeX, its clinical significance as a prognostic marker, its role in mediating metastasis through selectin-dependent signaling pathways, and its association with the cancer stem cell phenotype. Detailed experimental protocols for the detection and analysis of LeX are also provided, alongside visualizations of key biological pathways to support further research and the development of novel therapeutic strategies targeting this important TACA.

Introduction: The Structure and Significance of Lewis X

Lewis X (LeX) is a trisaccharide with the structure Galβ1-4(Fucα1-3)GlcNAc-R. It is a terminal carbohydrate structure found on both glycoproteins and glycolipids on the cell surface. While LeX is expressed on various normal tissues, particularly on granulocytes and some epithelial cells, its aberrant and high-level expression is a hallmark of many cancers, including breast, colon, lung, and prostate carcinomas[1].

The biological significance of LeX in oncology is amplified in its sialylated form, sialyl Lewis X (sLeX), which has the structure Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc-R. This modification creates a high-affinity ligand for E-selectin and P-selectin, cell adhesion molecules expressed on the surface of endothelial cells, especially at sites of inflammation[2][3]. This interaction is a key molecular mechanism initiating the metastatic spread of cancer cells[2][3].

Biosynthesis of Lewis X and Sialyl Lewis X

The synthesis of LeX and sLeX is a multi-step enzymatic process involving a series of glycosyltransferases. The expression levels and activities of these enzymes are often dysregulated in cancer cells, leading to the accumulation of these tumor-associated antigens. The core pathway involves the addition of a fucose residue to a precursor N-acetyllactosamine chain, catalyzed by α(1,3)-fucosyltransferases (FUTs). The subsequent addition of a sialic acid residue by sialyltransferases results in the formation of sLeX.

Caption: Biosynthesis pathways for Lewis X (LeX) and Sialyl Lewis X (sLeX).

Clinical Significance and Prognostic Value

The overexpression of LeX and particularly sLeX on tumor cells is strongly correlated with poor prognosis, increased metastasis, and reduced overall survival across a wide range of cancers. A meta-analysis of 29 studies confirmed that sLeX overexpression is significantly associated with lymphatic and venous invasion, advanced tumor stage (T, N, and M stages), and higher rates of recurrence.

Quantitative Data on LeX/sLeX Expression and Prognosis

The following tables summarize the prognostic value of LeX and sLeX expression in several major cancer types.

Table 1: Prognostic Significance of Sialyl Lewis X (sLeX) Overexpression in Cancer (Meta-analysis Data)

| Prognostic Factor | Association with sLeX Overexpression | Pooled Relative Risk (RR) [95% CI] |

| Lymphatic Invasion | Increased risk of lymphatic invasion vs. non-invasion | 1.36 [1.15–1.61] |

| Venous Invasion | Increased risk of venous invasion vs. non-invasion | 1.41 [1.18–1.67] |

| Tumor Stage (T) | Higher likelihood of advanced T stage (pT3-4) vs. early T stage (pT2) | 1.14 [1.04–1.27] |

| Nodal Stage (N) | Increased risk of lymph node metastasis vs. no metastasis | 1.46 [1.29–1.66] |

| Metastasis Stage (M) | Increased risk of distant metastasis vs. no metastasis | 1.76 [1.34–2.31] |

| Overall Tumor Stage | Higher likelihood of advanced stage (III/IV) vs. early stage (I/II) | 1.42 [1.19–1.68] |

| Tumor Recurrence | Increased risk of recurrence vs. non-recurrence | 2.92 [2.02–4.23] |

| Overall Survival | Increased risk of death | Hazard Ratio (HR) = 3.11 [2.25–4.32] |

Data summarized from a meta-analysis by Xuan et al.

Table 2: LeX/sLeX Expression and Survival in Specific Cancers

| Cancer Type | Antigen | Key Findings | Reference(s) |

| Colorectal Cancer | sLeX | 5-year overall survival was 58.3% for sLeX-positive patients vs. 93.0% for sLeX-negative patients (P < 0.0001). sLeX expression is an independent predictor of poor survival. | [4][5] |

| LeX | LeX expression is an independent prognostic variable for patient survival. | [6] | |

| Breast Cancer | LeX | In triple-negative breast cancer (TNBC), LeX positivity was an independent poor prognostic factor for both recurrence-free and overall survival, especially in patients < 50 years old. | [2] |

| sLeX | High sLeX expression in ER-positive tumors is significantly correlated with a higher frequency of bone metastasis. | [1] | |

| Lung Cancer (NSCLC) | sLeX | Expression of sLeX in stage I non-small cell lung cancer was associated with a higher frequency of blood vessel invasion and shorter postoperative survival. | [3] |

Role in Metastasis: The Selectin-Mediated Adhesion Cascade

The primary mechanism by which sLeX promotes metastasis is through its function as a ligand for E-selectin and P-selectin on endothelial cells. This interaction facilitates the initial "tethering" and "rolling" of circulating tumor cells (CTCs) along the blood vessel wall, a critical prerequisite for their subsequent firm adhesion and extravasation into distant tissues.

This adhesion is not merely a physical tethering; the binding of sLeX on the cancer cell to E-selectin on the endothelial cell initiates an "outside-in" signaling cascade within the tumor cell. This signaling can activate pathways that promote cell survival, migration, and invasion.

Caption: sLeX-E-selectin binding initiates rolling and triggers signaling for invasion.

The binding of sLeX to E-selectin can lead to the activation of focal adhesion kinase (FAK), Src, and downstream pathways like PI3K/Akt and MAPK (ERK). These pathways are central regulators of cell migration, invasion, and survival. Activation of these pathways can also lead to an "inside-out" signaling that activates integrins on the tumor cell surface, promoting firm adhesion to ligands like ICAM-1 on the endothelium, and subsequent extravasation.

Lewis X as a Cancer Stem Cell (CSC) Marker

Emerging evidence indicates a strong association between LeX (CD15) expression and the cancer stem cell (CSC) phenotype. CSCs are a small subpopulation of cells within a tumor that possess self-renewal capabilities and are thought to be responsible for tumor initiation, metastasis, and resistance to therapy.

In several cancers, including head and neck squamous cell carcinoma (HNSCC) and glioblastoma, the LeX-positive cell population is enriched for CSCs. For instance, tumor cells from HNSCC grown as orospheres (a culture condition that enriches for stem cells) show 95-100% positivity for sLeX, compared to only 10-40% in their adherent, more differentiated counterparts. This suggests that LeX/sLeX may not only be a marker but also a functional contributor to the "stemness" and metastatic potential of these aggressive cells.

Experimental Protocols

Accurate detection and quantification of LeX/sLeX are crucial for both research and clinical applications. The following sections provide detailed methodologies for the most common techniques.

Immunohistochemistry (IHC) for LeX in Paraffin-Embedded Tissues

This protocol provides a general framework for the detection of LeX (CD15) in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Principle: An anti-LeX primary antibody binds to the antigen in the tissue. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) binds to the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the antigen site, which is visualized by microscopy.

Materials:

-

FFPE tissue slides (4-5 µm sections)

-

Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

-

Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

-

Hydrogen Peroxide (3%) in methanol (B129727)

-

Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)

-

Primary Antibody: Mouse Anti-Human CD15/Lewis X Monoclonal Antibody (use at a pre-determined optimal concentration, e.g., 5-25 µg/mL)

-

Secondary Antibody: HRP-conjugated Goat Anti-Mouse IgG

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene: 2 changes, 5 minutes each.

-

Immerse in 100% ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% ethanol: 1 change, 3 minutes.

-

Immerse in 70% ethanol: 1 change, 3 minutes.

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).

-

Heat to 95-100°C in a water bath or steamer for 20-30 minutes.

-

Allow slides to cool in the buffer for 20 minutes at room temperature.

-

-

Peroxidase Block:

-

Incubate sections in 3% H2O2 in methanol for 10 minutes to block endogenous peroxidase activity.

-

Rinse with PBS (Phosphate Buffered Saline): 2 changes, 5 minutes each.

-

-

Blocking:

-

Incubate with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.

-

-

Primary Antibody Incubation:

-

Dilute the anti-LeX primary antibody in PBS or antibody diluent.

-

Apply to sections and incubate overnight at 4°C or for 1 hour at room temperature.

-

-

Secondary Antibody Incubation:

-

Rinse with PBS: 3 changes, 5 minutes each.

-

Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

-

-

Detection:

-

Rinse with PBS: 3 changes, 5 minutes each.

-

Prepare and apply the DAB substrate solution according to the manufacturer's instructions. Incubate for 2-10 minutes, or until desired brown stain intensity develops.

-

Stop the reaction by rinsing with distilled water.

-

-

Counterstaining and Mounting:

-

Counterstain with Hematoxylin for 1-2 minutes.

-

"Blue" the stain in running tap water.

-

Dehydrate through graded alcohols and clear in xylene.

-

Coverslip with permanent mounting medium.

-

Controls:

-

Positive Control: Tissue known to express LeX (e.g., granulocytes in tonsil tissue).

-

Negative Control: Omit the primary antibody or use an isotype-matched control antibody.

Caption: Workflow for Immunohistochemical (IHC) staining of Lewis X.

Flow Cytometry for LeX on Cell Surfaces

This protocol is for the analysis of LeX (CD15) expression on single-cell suspensions, which is particularly useful for analyzing cancer cell lines or CSC populations.

Principle: Cells are incubated with a fluorochrome-conjugated anti-LeX antibody. The cells are then passed through a laser beam in a flow cytometer, and the fluorescence emitted from each cell is detected, allowing for quantification of LeX-positive cells.

Materials:

-

Single-cell suspension (1 x 10^6 cells per sample)

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

-

Fc Receptor Blocking solution (e.g., Human TruStain FcX™)

-

Primary Antibody: Fluorochrome-conjugated Mouse Anti-Human CD15 (e.g., FITC, PE, or APC conjugated)

-

Isotype Control: Fluorochrome-conjugated Mouse IgM isotype control.

-

Viability Dye (e.g., Propidium Iodide or 7-AAD)

-

FACS tubes

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension from cultured cells or dissociated tissue.

-

Wash cells with cold Flow Cytometry Staining Buffer.

-

Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet to a concentration of 1 x 10^7 cells/mL in staining buffer.

-

-

Fc Receptor Blocking:

-

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes.

-

Add Fc Receptor Blocking solution according to the manufacturer's instructions and incubate for 10 minutes at room temperature.

-

-

Antibody Staining:

-

Add the pre-titrated optimal amount of fluorochrome-conjugated anti-LeX antibody to the appropriate tube.

-

Add the same amount of the corresponding isotype control antibody to a separate tube.

-

Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

-

-

Washing:

-

Add 2 mL of cold staining buffer to each tube.

-

Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

-

Repeat the wash step once more.

-

-

Data Acquisition:

-

Resuspend the cell pellet in 300-500 µL of staining buffer.

-

Just before analysis, add a viability dye to distinguish live from dead cells.

-

Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.

-

Data Analysis:

-

Gate on the live, single-cell population.

-

Use the isotype control to set the gate for positive staining.

-

Quantify the percentage of LeX-positive cells and their mean fluorescence intensity (MFI).

Conclusion and Future Directions

Lewis X and its sialylated counterpart, sLeX, are not merely markers of malignancy but are functional players in the metastatic process and are closely linked to the cancer stem cell phenotype. Their high expression on a variety of tumors and clear association with poor clinical outcomes make them compelling targets for novel cancer therapies. Potential therapeutic strategies include the development of monoclonal antibodies to block selectin binding, carbohydrate-based vaccines to elicit an anti-tumor immune response, and small molecule inhibitors of the fucosyl- and sialyltransferases responsible for their synthesis. The detailed protocols and pathway diagrams provided in this guide serve as a resource for researchers and drug developers aiming to further elucidate the role of Lewis X in cancer and translate this knowledge into effective clinical interventions.

References

- 1. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]

- 2. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. FAK association with multiple signal proteins mediates pressure-induced colon cancer cell adhesion via a Src-dependent PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cancer.wisc.edu [cancer.wisc.edu]

An In-depth Technical Guide to the Role of Lewis X in Immune System Regulation

Audience: Researchers, scientists, and drug development professionals.

Introduction to Lewis X (LeX)

The Lewis X (LeX) antigen, also known as CD15 or Stage-Specific Embryonic Antigen-1 (SSEA-1), is a carbohydrate structure chemically defined as Galβ1-4(Fucα1-3)GlcNAc. It is a fundamental component of the glycome, playing a critical role in a multitude of cell-to-cell recognition processes.[1] In the immune system, LeX and its sialylated form, Sialyl Lewis X (sLeX), are famously recognized as the primary ligands for the selectin family of adhesion molecules. This interaction is the cornerstone of the leukocyte adhesion cascade, a process essential for immune surveillance, inflammation, and lymphocyte homing.[1][2][3] Dysregulation of LeX expression is implicated in various pathological states, including inflammatory diseases, autoimmune disorders, and cancer metastasis, making it a molecule of significant interest for therapeutic development.[1][4][5]

Lewis X Structure, Synthesis, and Expression

LeX is a trisaccharide that becomes the tetrasaccharide sLeX upon the addition of a sialic acid residue.[1] These carbohydrate epitopes are not expressed as free entities but are attached as terminal structures on N-linked or O-linked glycans of glycoproteins (e.g., PSGL-1, CD44) and on glycolipids embedded in the cell membrane.[1][3]

The synthesis of these structures is a coordinated enzymatic process involving glycosyltransferases. Specifically, fucosyltransferases (FUTs), such as FUT3, FUT5, FUT6, and FUT7, are responsible for adding the fucose residue in the characteristic α1-3 linkage.[1][6] The generation of sLeX additionally requires sialyltransferases (e.g., ST3GAL3, ST3GAL4, ST3GAL6) to add the terminal sialic acid.[1]

The expression of LeX and sLeX is dynamically regulated and cell-type specific:

-

Granulocytes and Monocytes: These cells constitutively express high levels of sLeX, enabling their rapid recruitment to sites of inflammation.[1][7][8]

-

Lymphocytes: Resting T and B lymphocytes express low to negligible levels of sLeX.[1] However, upon activation, its expression is significantly upregulated, particularly on effector and memory T cells.[1][9][10]

-

Regulatory T Cells (Tregs): sLeX has been identified as a marker for a highly differentiated and suppressive subset of human and murine Tregs.[11][12][13] sLeX+ Tregs exhibit enhanced suppressive function.[6][11]

-

Natural Killer (NK) Cells: A substantial portion of NK cells express sLeX.[8][9]

-

Dendritic Cells (DCs): Monocyte-derived DCs express sLeX, which is crucial for their interaction with selectins.[14] The C-type lectin receptor DC-SIGN on dendritic cells can also bind LeX structures, modulating immune responses.[15][16][17][18]

Core Function: The Leukocyte Adhesion Cascade

The primary role of sLeX in the immune system is to mediate the initial steps of leukocyte extravasation from the bloodstream into tissues. This multi-step process, known as the leukocyte adhesion cascade, is orchestrated by a series of molecular interactions.

-

Tethering and Rolling: In response to inflammatory signals (e.g., cytokines), endothelial cells lining the blood vessels upregulate the expression of E-selectin and P-selectin. Circulating leukocytes, decorated with sLeX ligands, are captured from the bloodstream. The sLeX-selectin bond is transient, allowing the leukocyte to roll along the endothelial surface, effectively slowing it down.[1][3] L-selectin, expressed on leukocytes, can also mediate rolling by binding to its ligands on the endothelium.[1][2]

-

Activation: As the leukocyte rolls, it becomes exposed to chemokines displayed on the endothelial surface. These chemokines bind to G protein-coupled receptors on the leukocyte, triggering an intracellular signaling cascade.

-

Firm Adhesion: The signaling cascade rapidly activates integrins on the leukocyte surface, causing a conformational change that increases their binding affinity for their ligands, such as ICAMs (Intercellular Adhesion Molecules), on the endothelium. This high-affinity binding leads to the firm adhesion of the leukocyte.

-

Transendothelial Migration (Diapedesis): The firmly adhered leukocyte then squeezes between endothelial cells to enter the underlying tissue, a process guided by a chemokine gradient.

The sLeX-selectin interaction is the indispensable first step that makes all subsequent events possible.

Logical Relationship: Leukocyte Adhesion Cascade

References

- 1. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]

- 2. The three members of the selectin receptor family recognize a common carbohydrate epitope, the sialyl Lewis(x) oligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]

- 4. Comparative immunological studies of tumor-associated Lewis X, Lewis Y, and KH-1 antigens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Expression of sialyl-Lewis X, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression of sialyl-Lewis X, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expression of sialyl Lewis(x) antigen on human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sialyl lewisx antigen-expressing human CD4+ T and CD8+ T cells as initial immune responders in memory phenotype subsets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Sialyl Lewis X Defines an Activated and Functional Regulatory T Cell Subpopulation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sialyl Lewisx-dependent Binding of Human Monocyte-derived Dendritic Cells to Selectins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lewis X oligosaccharides targeting to DC-SIGN enhanced antigen-specific immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structural Characterization of the DC-SIGN–LewisX Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. JCI - Lewis X component in human milk binds DC-SIGN and inhibits HIV-1 transfer to CD4+ T lymphocytes [jci.org]

The Lewis Blood Group System: A Technical Guide to Its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lewis blood group system, designated as ISBT 007, represents a fascinating and unique area of human immunohematology.[1] Unlike most blood group systems where antigens are intrinsic to the red blood cell membrane, Lewis antigens are soluble glycosphingolipids synthesized by epithelial cells, primarily in the gastrointestinal tract, and are then adsorbed onto the surface of erythrocytes from the plasma.[2][3] This distinct characteristic has profound implications for transfusion medicine, and the intricate interplay of genetics and biochemistry governing Lewis antigen expression provides a compelling case study in human biology. This technical guide provides an in-depth exploration of the discovery, history, genetics, and biochemistry of the Lewis blood group system, tailored for researchers, scientists, and professionals in drug development.

Discovery and Key Historical Milestones

The elucidation of the Lewis blood group system was a gradual process, marked by key discoveries in the mid-20th century.

-

1946: The Discovery of Anti-Le a and the Le(a+) Phenotype: The journey into the Lewis system began in 1946 when Arthur E. Mourant identified a "new" human blood group antigen of frequent occurrence.[4][5][6] This discovery stemmed from the investigation of a patient's serum that contained an antibody, later designated anti-Le a , which agglutinated the red blood cells of approximately 22% of the English population.[7] Individuals whose red cells reacted with this antibody were termed Le(a+).

-

1948: The Identification of Anti-Le b and the Le(b+) Phenotype: Two years later, the complexity of the system deepened with the discovery of a second antibody, anti-Le b .[7] This antibody reacted with the red cells of about 70% of Europeans, defining the Le(b+) phenotype.[7] A crucial observation was that individuals were rarely positive for both Le a and Le b antigens, hinting at a complex genetic relationship.

-

The Role of Race and Sanger: The pioneering work of Robert Race and Ruth Sanger was instrumental in unraveling the genetic basis of the Lewis system. Through extensive family studies, they demonstrated the Mendelian inheritance patterns of the Lewis antigens and their intriguing relationship with the ABH secretor status.[2][8][9][10][11][12][13] Their seminal publication, "Blood Groups in Man," provided a comprehensive framework for understanding this and other blood group systems.[2][9][11][14][15]

Genetics of the Lewis System: The Interplay of FUT3 and FUT2

The expression of Lewis antigens is not determined by a single gene but rather by the interaction of two distinct fucosyltransferase genes located on chromosome 19:

-

The Lewis Gene (FUT3): This gene encodes for α(1,3/1,4)-fucosyltransferase (Fuc-TIII). This enzyme is responsible for adding a fucose sugar to the N-acetylglucosamine (GlcNAc) residue of a precursor oligosaccharide chain. The dominant allele, Le, codes for a functional enzyme, while the recessive allele, le, is an amorph and does not produce a functional enzyme.

-

The Secretor Gene (FUT2): This gene encodes for α(1,2)-fucosyltransferase (Fuc-TII). This enzyme adds a fucose sugar to the terminal galactose (Gal) residue of the same precursor chain, creating the H antigen, which is also the precursor for the A and B antigens of the ABO system.[12] The dominant allele, Se, results in a functional enzyme and the secretion of ABH antigens in bodily fluids, while the recessive allele, se, is non-functional.

The interplay between the Le/le and Se/se gene pairs determines the Lewis phenotype of an individual.

Logical Relationship of Gene Interaction and Phenotype Expression

References

- 1. Blood type - Wikipedia [en.wikipedia.org]

- 2. Blood Groups in Man by R. R. Race and Ruth Sanger: Very Good Hardcover (1950) 1st Edition | Raven & Gryphon Fine Books [abebooks.com]

- 3. researchgate.net [researchgate.net]

- 4. A new human blood group antigen of frequent occurrence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Brief History of Human Blood Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. sciencealert.com [sciencealert.com]

- 8. ccjm.org [ccjm.org]

- 9. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 10. The inheritance of the MNS blood groups; a second series of families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Blood Groups in Man - Robert Russell Race, Ruth Sanger - Google 圖書 [books.google.com.tw]

- 12. The inheritance of blood groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Blood groups in man / R.R. Race and Ruth Sanger. | Wellcome Collection [preview.wellcomecollection.org]

- 14. Blood Groups in Man by R. R. Race and Ruth Sanger: Very Good Hardcover (1950) 1st Edition | Raven & Gryphon Fine Books [abebooks.co.uk]

- 15. uconn-storrs.primo.exlibrisgroup.com [uconn-storrs.primo.exlibrisgroup.com]

Chemical properties of Lewis X trisaccharide, methyl glycoside

An In-depth Technical Guide on the Chemical Properties of Lewis X Trisaccharide, Methyl Glycoside

Introduction